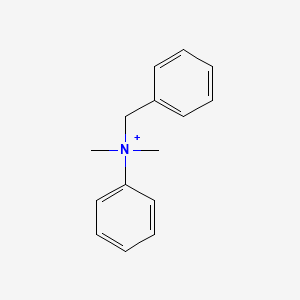
Benzyldimethylphenylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethylphenylammonium chloride is an organic compound with the chemical formula C15H18ClN. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is typically found as a white to almost white crystalline powder and is soluble in water and methanol .
Preparation Methods
Benzyldimethylphenylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Benzyldimethylphenylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzyldimethylphenylamine oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of benzyldimethylphenylamine.
Scientific Research Applications
Benzyldimethylphenylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Industry: This compound chloride is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties
Mechanism of Action
The mechanism of action of benzyldimethylphenylammonium chloride involves its interaction with cell membranes and proteins. It can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This property is particularly useful in its application as a disinfectant. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Benzyldimethylphenylammonium chloride can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share similar antimicrobial properties, this compound chloride is unique in its specific interaction with biological membranes and its ability to act as a phase transfer catalyst .
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Benzyltriethylammonium chloride
These compounds are often used in similar applications but may differ in their specific chemical properties and effectiveness .
Properties
CAS No. |
22444-88-8 |
|---|---|
Molecular Formula |
C15H18N+ |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
benzyl-dimethyl-phenylazanium |
InChI |
InChI=1S/C15H18N/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3/q+1 |
InChI Key |
FFZVILRAPIUNAA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















